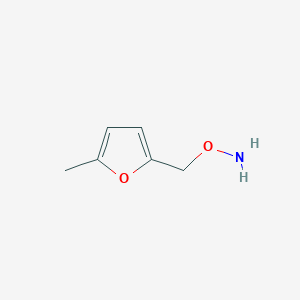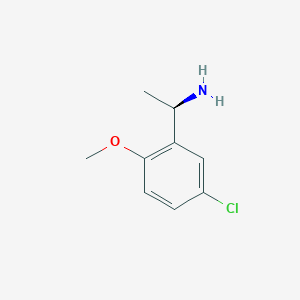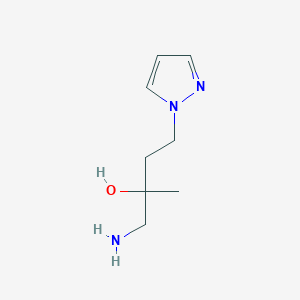
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyrazole derivative with an amino alcohol. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases depending on the specific requirements .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol can be compared with other similar compounds, such as:
3-Aminopyrazole: Another pyrazole derivative with similar structural features but different functional groups.
4-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at a different position on the pyrazole ring.
5-Aminopyrazole: Another variant with the amino group at the 5-position
These compounds share the pyrazole ring structure but differ in the position and nature of their functional groups, which can lead to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-amino-2-methyl-4-pyrazol-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12,7-9)3-6-11-5-2-4-10-11/h2,4-5,12H,3,6-7,9H2,1H3 |
InChI-Schlüssel |
VFRVYBXQSONICN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1C=CC=N1)(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
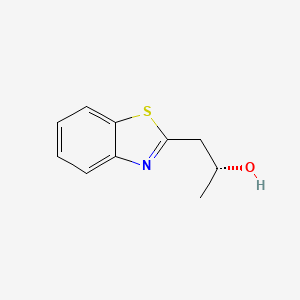
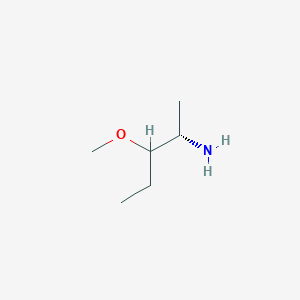
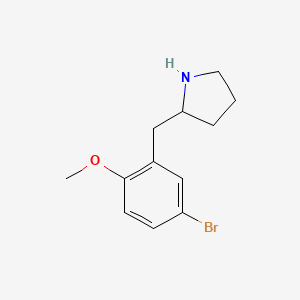
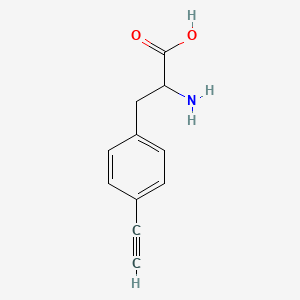
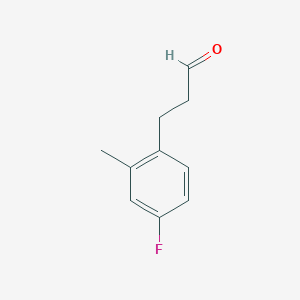
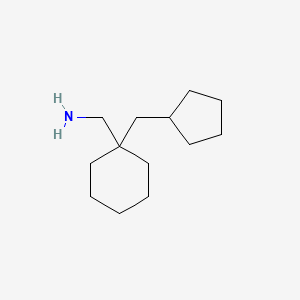
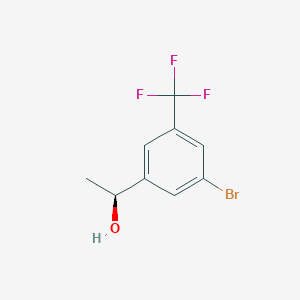


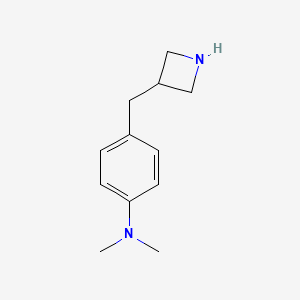
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
